Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt
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Overview
Description
Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt is a diazonium compound with the molecular formula C13H8N4O3. This compound is known for its vibrant color and is often used in dye chemistry. It is a derivative of benzenediazonium and contains an azo group (-N=N-) linked to a phenyl ring substituted with carboxylic acid and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt typically involves the diazotization of aniline derivatives followed by azo coupling. The process begins with the nitration of aniline to form nitroaniline, which is then reduced to form the corresponding amine. This amine undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is then coupled with a phenol derivative under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain the necessary reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reactions are typically carried out in the presence of copper(I) salts or other catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The compound exerts its effects primarily through the formation of azo bonds. The diazonium group is highly reactive and can form stable bonds with various nucleophiles. This reactivity is harnessed in dye chemistry and molecular labeling. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt: Known for its vibrant color and stability.
5-[(3-Carboxy-4-hydroxyphenyl)diazenyl] nicotinic acid: An azo-linked mesalazine-nicotinic acid conjugate used in medical research.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it particularly valuable in dye chemistry and molecular labeling applications.
Properties
CAS No. |
72152-89-7 |
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Molecular Formula |
C13H9N4O3+ |
Molecular Weight |
269.24 g/mol |
IUPAC Name |
4-[(3-carboxy-4-hydroxyphenyl)diazenyl]benzenediazonium |
InChI |
InChI=1S/C13H8N4O3/c14-15-8-1-3-9(4-2-8)16-17-10-5-6-12(18)11(7-10)13(19)20/h1-7H,(H-,16,18,19,20)/p+1 |
InChI Key |
INMMBAGVCXFDIH-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[N+]#N |
Origin of Product |
United States |
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